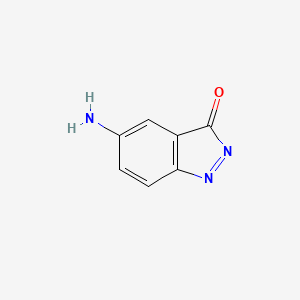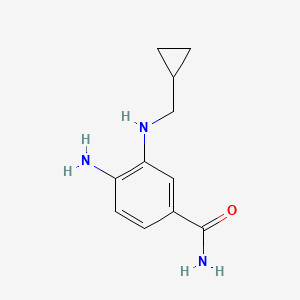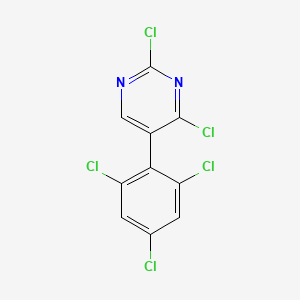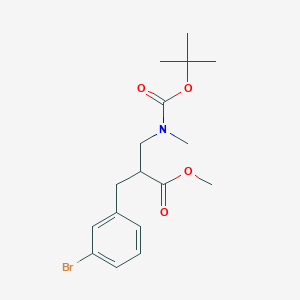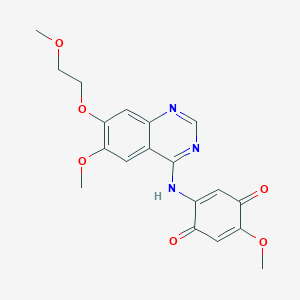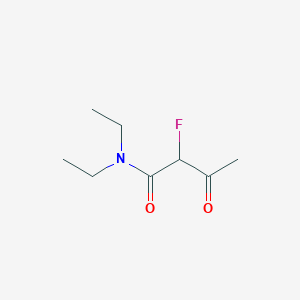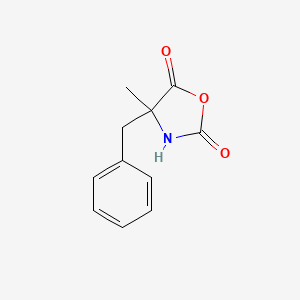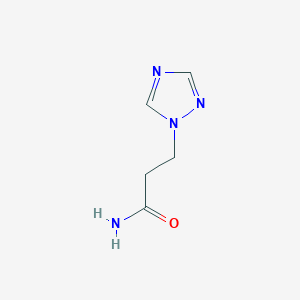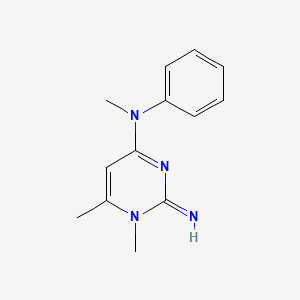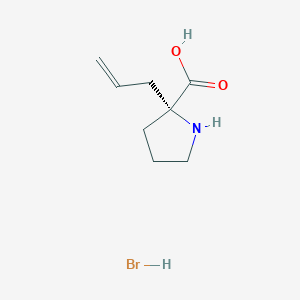
(R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an allyl group attached to the pyrrolidine ring, and it is commonly used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide typically involves the reaction of pyrrolidine derivatives with allyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.
Industrial Production Methods
In industrial settings, the production of ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and it often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide include other pyrrolidine derivatives with different substituents, such as:
- ®-2-Allylpyrrolidine-2-carboxylic acid hydrochloride
- ®-2-Allylpyrrolidine-2-carboxylic acid acetate
- ®-2-Allylpyrrolidine-2-carboxylic acid sulfate
Uniqueness
What sets ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide apart from similar compounds is its specific hydrobromide salt form, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in certain chemical reactions and research applications.
Propiedades
Fórmula molecular |
C8H14BrNO2 |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H13NO2.BrH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 |
Clave InChI |
VVGGDAMZQQWNKI-QRPNPIFTSA-N |
SMILES isomérico |
C=CC[C@]1(CCCN1)C(=O)O.Br |
SMILES canónico |
C=CCC1(CCCN1)C(=O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
